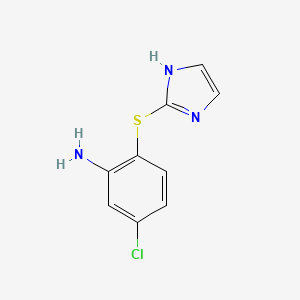

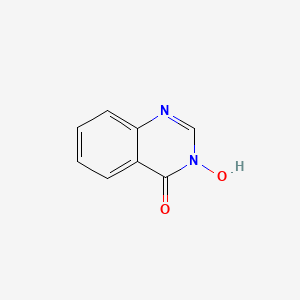

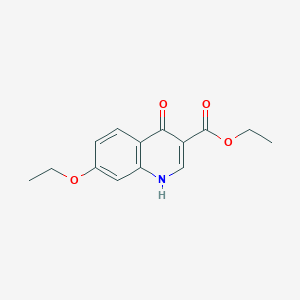

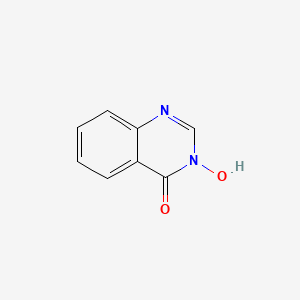

![molecular formula C15H12N2O2 B12121773 3-benzyl-2-hydroxy-4H-pyrido[1,2-a]pyrimidin-4-one CAS No. 97174-77-1](/img/structure/B12121773.png)

3-benzyl-2-hydroxy-4H-pyrido[1,2-a]pyrimidin-4-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-benzyl-2-hydroxy-4H-pyrido[1,2-a]pyrimidin-4-one est un composé hétérocyclique qui appartient à la famille des pyridopyrimidines.

Préparation Méthodes

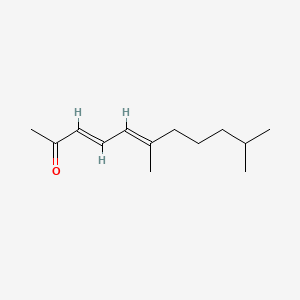

Voies de synthèse et conditions de réaction : La synthèse de la this compound peut être réalisée par une réaction multicomposants impliquant la 4H-pyrido[1,2-a]pyrimidine-2-hydroxy-4-one, le β-naphthol et des aldéhydes aromatiques substitués. Cette méthode est très efficace et permet d’obtenir le composé souhaité avec des rendements modérés à bons . Une autre méthode consiste en la chalcogénation C-3 sans métal (sulfénylation et sélénylation) de la 4H-pyrido[1,2-a]pyrimidin-4-one, qui se déroule dans des conditions réactionnelles douces et peut être réalisée à l’échelle du gramme .

Méthodes de production industrielle : Les méthodes de production industrielle de la this compound ne sont pas bien documentées dans la littérature. Les voies de synthèse mentionnées ci-dessus peuvent être adaptées à la production à grande échelle avec une optimisation appropriée des conditions réactionnelles et des procédés de purification.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 3-benzyl-2-hydroxy-4H-pyrido[1,2-a]pyrimidin-4-one can be achieved through a multicomponent reaction involving 4H-pyrido[1,2-a]pyrimidine-2-hydroxy-4-one, β-naphthol, and substituted aromatic aldehydes. This method is highly efficient and yields the desired compound in moderate to good yields . Another method involves the metal-free C-3 chalcogenation (sulfenylation and selenylation) of 4H-pyrido[1,2-a]pyrimidin-4-one, which proceeds under mild reaction conditions and can be executed on a gram scale .

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be adapted for large-scale production with appropriate optimization of reaction conditions and purification processes.

Analyse Des Réactions Chimiques

Types de réactions : La 3-benzyl-2-hydroxy-4H-pyrido[1,2-a]pyrimidin-4-one subit différents types de réactions chimiques, notamment des réactions d’oxydation, de réduction et de substitution.

Réactifs et conditions courantes : Les réactifs couramment utilisés dans les réactions de la this compound comprennent le β-naphthol, les aldéhydes aromatiques substitués et les agents chalcogénants tels que les hydrazides d’arylsulfonyle . Les réactions se déroulent généralement dans des conditions douces, souvent en présence d’un catalyseur ou dans des conditions sans métal.

Principaux produits : Les principaux produits formés à partir des réactions de la this compound comprennent divers dérivés substitués avec différents groupes fonctionnels introduits à des positions spécifiques sur le cycle pyridopyrimidine .

Applications de la recherche scientifique

La this compound présente un large éventail d’applications de recherche scientifique. En chimie, elle est utilisée comme élément de base pour la synthèse de composés hétérocycliques plus complexes. En biologie et en médecine, elle a montré un potentiel en tant qu’agent antimicrobien, antitumoral, anti-inflammatoire et antiviral . La capacité du composé à inhiber des enzymes et des récepteurs spécifiques en fait un candidat précieux pour le développement de médicaments et les applications thérapeutiques.

Applications De Recherche Scientifique

3-benzyl-2-hydroxy-4H-pyrido[1,2-a]pyrimidin-4-one has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex heterocyclic compounds. In biology and medicine, it has shown potential as an antimicrobial, antitumor, anti-inflammatory, and antiviral agent . The compound’s ability to inhibit specific enzymes and receptors makes it a valuable candidate for drug development and therapeutic applications.

Mécanisme D'action

Le mécanisme d’action de la 3-benzyl-2-hydroxy-4H-pyrido[1,2-a]pyrimidin-4-one implique son interaction avec des cibles moléculaires telles que les enzymes et les récepteurs. Par exemple, il a été démontré qu’il inhibait l’activité de certaines kinases et protéases, conduisant à la perturbation des processus cellulaires et à l’induction de l’apoptose dans les cellules cancéreuses . La capacité du composé à moduler des voies de signalisation spécifiques contribue à ses effets thérapeutiques.

Comparaison Avec Des Composés Similaires

La 3-benzyl-2-hydroxy-4H-pyrido[1,2-a]pyrimidin-4-one est unique en raison de ses caractéristiques structurales spécifiques et de ses activités biologiques. Des composés similaires comprennent d’autres dérivés de pyridopyrimidine tels que la pyrazolo[3,4-d]pyrimidine et la pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine, qui présentent également de puissantes activités biologiques et sont utilisés comme inhibiteurs de kinases . Un autre composé apparenté est la palipéridone, qui contient une partie pyridopyrimidine et est utilisée comme antipsychotique .

Propriétés

Numéro CAS |

97174-77-1 |

|---|---|

Formule moléculaire |

C15H12N2O2 |

Poids moléculaire |

252.27 g/mol |

Nom IUPAC |

3-benzyl-2-hydroxypyrido[1,2-a]pyrimidin-4-one |

InChI |

InChI=1S/C15H12N2O2/c18-14-12(10-11-6-2-1-3-7-11)15(19)17-9-5-4-8-13(17)16-14/h1-9,18H,10H2 |

Clé InChI |

AMNSPUGKYJSVEW-UHFFFAOYSA-N |

SMILES canonique |

C1=CC=C(C=C1)CC2=C(N=C3C=CC=CN3C2=O)O |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl 4-[2-(4-ethoxyphenoxy)acetamido]benzoate](/img/structure/B12121724.png)

![[(E)-4-methylpentan-2-ylideneamino]thiourea](/img/structure/B12121728.png)

![5-Methoxy-2-([(4-methyl-1,3-thiazol-2-YL)thio]methyl)pyridin-4-OL](/img/structure/B12121731.png)

![1-Propanamine, 3-[2-(2-pyridinyl)ethoxy]-](/img/structure/B12121763.png)